molecular formula C10H9BrF3N B1403015 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1356111-42-6

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1403015
CAS-Nummer: 1356111-42-6
Molekulargewicht: 280.08 g/mol
InChI-Schlüssel: DVJAPXLHVNGTIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of “5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Novel Potent Anticonvulsant Agent

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant potential as anticonvulsant agents. For example, certain N-substituted 1,2,3,4-tetrahydroisoquinolines have been evaluated against audiogenic seizures in mice, revealing high potency comparable to known anticonvulsant agents. These derivatives act as noncompetitive modulators of AMPA receptors, indicating their therapeutic potential in treating seizures (Gitto et al., 2006).

Potential Treatment for Parkinsonism

1,2,3,4-Tetrahydroisoquinoline derivatives have been found in the brain and cerebrospinal fluid of Parkinsonian patients. These derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, have been associated with the pathophysiology of Parkinson's disease. In animal models, repeated administration of these compounds induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to the idiopathic form of the disease (Kotake et al., 1995).

PPAR Gamma Agonists for Diabetes Treatment

A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated, revealing potent activity as peroxisome proliferators-activated receptor (PPAR) gamma agonists. These derivatives, such as KY-021, significantly reduced plasma glucose and triglyceride levels in animal models, showing potential as efficacious and safe drugs for diabetes treatment (Azukizawa et al., 2008).

AMPA Receptor Modulators for Epilepsy Treatment

1,2,3,4-Tetrahydroisoquinoline derivatives have also been investigated as non-competitive AMPA receptor antagonists in genetic animal models of absence epilepsy. These studies highlight the role of specific neuronal areas and the potential of AMPA receptor antagonists in treating absence epilepsies (Citraro et al., 2006).

Cardiovascular System Modulators

Research on 1,2,3,4-tetrahydroisoquinoline derivatives has revealed their potential as specific bradycardic agents. These compounds have demonstrated potent bradycardic activity in animal models, indicating their potential use in managing heart rate without significantly affecting blood pressure (Kakefuda et al., 2003).

Wirkmechanismus

The mechanism of action of “5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of “5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not explicitly mentioned in the search results .

Eigenschaften

IUPAC Name

5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAPXLHVNGTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745091
Record name 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356111-42-6
Record name Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356111-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.